REACTION_CXSMILES
|
[2H][C:2]1[C:7]([2H])=[C:6]([NH2:9])[C:5]([NH2:10])=[C:4]([2H])[C:3]=1[2H].[Br:13][CH2:14][C:15](=O)[C:16](O)=[O:17]>O1CCCC1>[Br:13][CH2:14][C:15]1[C:16](=[O:17])[NH:10][C:5]2[C:6]([N:9]=1)=[CH:7][CH:2]=[CH:3][CH:4]=2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for one hour, during which time the product
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated as a yellow solid
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from methylene chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrCC=1C(NC2=CC=CC=C2N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |